methyl 1-(2-nitrobenzoyl)-4-piperidinecarboxylate
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Overview
Description
Methyl 1-(2-nitrobenzoyl)-4-piperidinecarboxylate is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring substituted with a nitrobenzoyl group and a methyl ester, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(2-nitrobenzoyl)-4-piperidinecarboxylate typically involves the following steps:
Nitration of Benzoyl Chloride: The initial step involves the nitration of benzoyl chloride to introduce the nitro group. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.
Formation of Piperidine Derivative: The next step involves the reaction of the nitrated benzoyl chloride with piperidine to form the corresponding piperidine derivative.
Esterification: Finally, the piperidine derivative undergoes esterification with methanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-nitrobenzoyl)-4-piperidinecarboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Various nucleophiles such as amines or alcohols.
Hydrolysis: Aqueous acid or base solutions.
Major Products
Reduction: 1-(2-Aminobenzoyl)-4-piperidinecarboxylate.
Substitution: Various substituted piperidinecarboxylates depending on the nucleophile used.
Hydrolysis: 1-(2-Nitrobenzoyl)-4-piperidinecarboxylic acid.
Scientific Research Applications
Methyl 1-(2-nitrobenzoyl)-4-piperidinecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 1-(2-nitrobenzoyl)-4-piperidinecarboxylate and its derivatives often involves interactions with biological macromolecules. For instance, the nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to various biological effects. The piperidine ring may also play a role in modulating the compound’s binding affinity to its molecular targets.
Comparison with Similar Compounds
Similar Compounds
1-(2-Nitrobenzoyl)piperidine: Similar structure but lacks the ester group.
2-Methyl-1-(2-nitrobenzoyl)piperidine: Similar structure with a methyl group on the piperidine ring.
Uniqueness
Methyl 1-(2-nitrobenzoyl)-4-piperidinecarboxylate is unique due to the presence of both the nitrobenzoyl and ester groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 1-(2-nitrobenzoyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c1-21-14(18)10-6-8-15(9-7-10)13(17)11-4-2-3-5-12(11)16(19)20/h2-5,10H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYWZYQPCCWRNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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